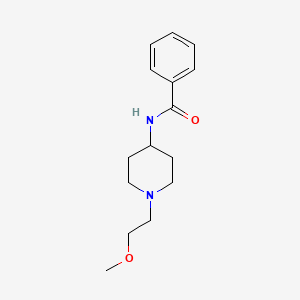

N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Pharmacological Properties

Research has shown that benzamide derivatives, including N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, have been synthesized and evaluated for their effect on gastrointestinal motility, demonstrating potential as novel prokinetic agents with a focus on their selective serotonin 4 (5-HT4) receptor agonist activity. These compounds have been noted for their ability to accelerate gastric emptying and increase the frequency of defecation, offering insights into their utility for treating gastrointestinal disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004; S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).

Interaction with Choline Transporter

Another study reported the synthesis and structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides, identifying them as novel inhibitors of the presynaptic choline transporter (CHT), suggesting their potential application in modulating cholinergic neurotransmission (S. Bollinger, D. Engers, E. Ennis, Jane Wright, C. Locuson, C. Lindsley, R. Blakely, C. Hopkins, 2015).

Antibacterial and Bioactivity Studies

Research on metal complexes of new benzamides, including those derived from this compound, has been conducted to assess their structural features and antibacterial activity. These studies highlight the synthesis and characterization of benzamide derivatives and their metal complexes, showcasing their potential in antibacterial applications and bioactivity studies (E. Khatiwora, Pranaya V. Joshi, V. Puranik, Dipti Darmadhikari, A. Athawale, Nirmala R. Deshp, R. Kashalkar, 2013).

Sigma Receptor Scintigraphy

A study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) investigated its potential to visualize primary breast tumors in humans in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This highlights the compound's application in diagnostic imaging and cancer research (V. Caveliers, H. Everaert, C. John, T. Lahoutte, A. Bossuyt, 2002).

作用機序

Target of Action

The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide acts as an antagonist to the CCR5 receptor . It contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor by N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide affects the HIV-1 entry pathway . This disruption prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound was designed considering bioisosterism and pharmacokinetic parameters

Result of Action

The result of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide’s action is the prevention of HIV-1 entry into cells, which can slow the progression of the infection . This is achieved by blocking the CCR5 receptor, which is essential for the virus to enter the cell .

Action Environment

The action of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is influenced by the cellular environment. For instance, the presence of the CCR5 receptor on the cell surface is necessary for the compound to exert its antagonistic effect . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing ligands .

特性

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZMTLHAKZSNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)